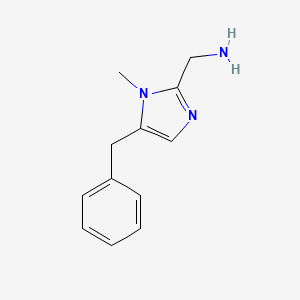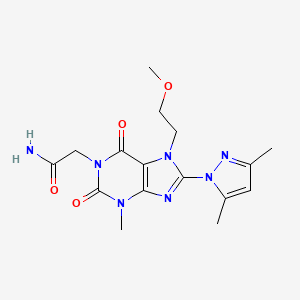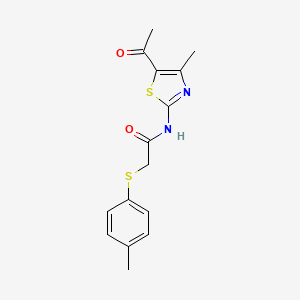
(5-Benzyl-1-méthylimidazol-2-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Benzyl-1-methylimidazol-2-yl)methanamine: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions This particular compound features a benzyl group at the 5-position, a methyl group at the 1-position, and a methanamine group at the 2-position of the imidazole ring
Applications De Recherche Scientifique
Chemistry:
Catalysis: (5-Benzyl-1-methylimidazol-2-yl)methanamine can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: This compound can inhibit certain enzymes by binding to their active sites, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its ability to interact with biological molecules, it can be explored for therapeutic applications, including antimicrobial and anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methylation of Imidazole: One common method involves the methylation of imidazole at the pyridine-like nitrogen. This can be achieved by treating imidazole with methyl iodide in the presence of a base such as sodium hydroxide.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methanamine Introduction: The methanamine group can be added via reductive amination, where an imidazole derivative is reacted with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods: Industrial production methods for (5-Benzyl-1-methylimidazol-2-yl)methanamine typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring or the methanamine group, potentially yielding various reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Mécanisme D'action
The mechanism of action of (5-Benzyl-1-methylimidazol-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. The benzyl and methanamine groups can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the benzyl and methanamine groups, making it less versatile in terms of chemical reactivity and biological activity.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the methyl and methanamine groups, resulting in different chemical properties and applications.
2-Methylimidazole: Similar to 1-methylimidazole but with the methyl group at the 2-position, leading to different re
Propriétés
IUPAC Name |
(5-benzyl-1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-11(9-14-12(15)8-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFFGUJRYJLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2354900.png)
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2354909.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/new.no-structure.jpg)


